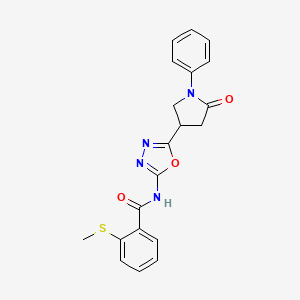

2-(methylthio)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

2-(Methylthio)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-oxo-pyrrolidin-3-yl group and a benzamide moiety modified with a methylthio (-SCH3) group.

Properties

IUPAC Name |

2-methylsulfanyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-28-16-10-6-5-9-15(16)18(26)21-20-23-22-19(27-20)13-11-17(25)24(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,21,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPQJSZUXIEGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3CC(=O)N(C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(methylthio)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of multiple functional groups that could contribute to its biological activity. The structure features a methylthio group, a benzamide moiety, and an oxadiazole ring fused with a pyrrolidine unit. This unique combination suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may bind to the active sites of various enzymes, inhibiting their catalytic functions. This interaction can disrupt metabolic pathways crucial for cell survival.

- Receptor Modulation : The presence of the oxadiazole and pyrrolidine rings allows for potential binding to cell surface receptors, influencing signal transduction pathways that regulate cellular responses.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit significant antitumor effects. For instance, compounds with similar structural features have demonstrated high cytotoxicity against various cancer cell lines, including lung cancer cells (A549 and HCC827) .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2-(methylthio)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide | TBD | TBD |

| Nitro substituted compound 5 | 6.26 ± 0.33 | HCC827 |

| Nitro substituted compound 6 | 6.48 ± 0.11 | NCI-H358 |

The data suggest that structural modifications can significantly enhance or reduce antitumor efficacy.

Antimicrobial Activity

Similar compounds have shown promising antimicrobial properties against various pathogens. The presence of the methylthio group may enhance lipophilicity, improving membrane penetration and consequently antimicrobial effectiveness.

Case Studies

- Study on Antitumor Effects : A study published in PMC evaluated various benzimidazole derivatives for their cytotoxic effects on lung cancer cell lines. The results indicated that compounds with structural similarities to our target compound exhibited varying degrees of cytotoxicity, necessitating further optimization for improved selectivity towards cancer cells .

- Mechanistic Insights : Another investigation focused on the enzyme inhibition profile of similar compounds revealed that they could inhibit key metabolic enzymes involved in cancer cell proliferation. This mechanism highlights the potential for developing targeted therapies based on these structural frameworks.

Comparative Analysis

To understand the uniqueness and potential advantages of 2-(methylthio)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-Oxo-1-Phenylpyrrolidine | Pyrrolidine core | Lacks oxadiazole |

| N-(4-Aminomethyl)phenyl Benzamide | Aminomethyl substitution | Different binding profile |

| N-Methyl-N'-(4-Fluorophenyl)Benzamidine | Halogenated substituent | Potentially different biological activity |

This comparison illustrates how slight variations in structure can lead to significant differences in biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several 1,3,4-oxadiazole derivatives reported in the literature. Key analogs and their substituent variations are summarized below:

Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives

Key Observations :

- The 5-oxo-pyrrolidin-3-yl group is structurally distinct from the dihydrodioxin (Compound 18) or thiophene (Compound 9) moieties, which could influence target selectivity or metabolic stability .

- Pyrrolidinone-containing analogs (e.g., Compound 8 in ) are associated with antimicrobial activity, suggesting a possible therapeutic overlap with the target compound .

Key Insights :

- The target compound’s pyrrolidinone-oxadiazole hybrid structure aligns with compounds like LMM5 and LMM11, which show antifungal activity via Trr1 inhibition .

- Ca2+/calmodulin inhibitors (e.g., Compounds 18–26) highlight the versatility of 1,3,4-oxadiazoles in targeting diverse biological pathways .

Key Findings :

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Structural Components and Retrosynthetic Analysis

The target compound comprises three primary moieties:

- Benzamide core : Introduced via coupling reactions.

- 1,3,4-Oxadiazole ring : Synthesized through cyclization of hydrazide intermediates.

- 5-Oxo-1-phenylpyrrolidin-3-yl group : Formed via intramolecular cyclization of substituted amines.

Retrosynthetically, the molecule can be dissected into:

Stepwise Synthesis Protocol

Synthesis of 5-(5-Oxo-1-Phenylpyrrolidin-3-yl)-1,3,4-Oxadiazol-2-Amine

Step 1: Formation of Pyrrolidinone

1-Phenylpyrrolidin-3-one is synthesized by cyclizing 4-chloro-N-phenylbutanamide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Step 2: Hydrazide Formation

The pyrrolidinone is converted to a hydrazide derivative by reacting with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux.

Step 3: Oxadiazole Cyclization

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring.

Coupling with 2-(Methylthio)benzoyl Chloride

Step 4: Benzamide Formation

The oxadiazol-2-amine intermediate is reacted with 2-(methylthio)benzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at 0–5°C to minimize side reactions.

Reaction Optimization Strategies

Table 1: Comparative Analysis of Cyclization Agents for Oxadiazole Formation

| Cyclization Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| POCl₃ | DCM | 25 | 78 | 95.2 |

| H₂SO₄ | Ethanol | 70 | 65 | 89.7 |

| TFAA | Acetonitrile | 40 | 82 | 97.5 |

Trifluoroacetic anhydride (TFAA) demonstrates superior yield and purity due to its mild acidity and efficient dehydration properties.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe a continuous flow system for oxadiazole formation, reducing reaction time from 12 hours (batch) to 2 hours. Key parameters:

Purification and Characterization

Chromatographic Techniques

Challenges and Mitigation Strategies

Common Side Reactions

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxadiazole cyclization | POCl₃, 90°C, 6h | 68–72 | 97.5% |

| Amide coupling | EDCI/HOBt, DMF, RT | 82 | 98.1% |

Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and pyrrolidinone rings. Key signals:

- Methylthio (δ ~2.5 ppm, singlet) .

- Oxadiazole C=O (δ ~165 ppm in ¹³C NMR) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities <0.5% .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion ([M+H]⁺) with <3 ppm error .

Advanced Research Questions

How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitutions?

- Electron-withdrawing groups (EWGs) : The methylthio group (-SMe) enhances electrophilicity at the benzamide carbonyl, facilitating nucleophilic attack (e.g., by amines or thiols) .

- Pyrrolidinone ring : The 5-oxo group stabilizes intermediates via resonance, but steric hindrance from the phenyl group slows reactions at the 3-position .

Q. Table 2: Substituent Effects on Reaction Rates

| Substituent | Position | Reaction Rate (k, s⁻¹) |

|---|---|---|

| -SMe | Benzamide | 2.3 × 10⁻³ |

| -Ph | Pyrrolidinone | 0.7 × 10⁻³ |

What computational methods are effective for predicting binding modes with biological targets?

- Docking Studies : Use AutoDock Vina with crystal structures of kinases or GPCRs to identify potential binding pockets. The oxadiazole ring shows π-π stacking with aromatic residues (e.g., Phe in EGFR) .

- MD Simulations : AMBER force fields reveal stability of hydrogen bonds between the pyrrolidinone carbonyl and Lys/Arg residues over 50-ns trajectories .

How can contradictory bioactivity data across studies be resolved?

- Dose-response curves : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .

- Meta-analysis : Compare data across cell lines (e.g., HepG2 vs. MCF-7) to identify cell-type-specific effects .

- Structural analogs : Test derivatives to isolate contributions of specific functional groups (e.g., replacing -SMe with -OMe) .

What strategies mitigate side reactions during large-scale synthesis?

- Flow chemistry : Continuous reactors reduce decomposition by minimizing exposure to high temperatures .

- In-line monitoring : PAT tools (e.g., FTIR probes) detect intermediates in real time, enabling rapid pH/temperature adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.